2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-10(18-4)5-6-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNZLOZUPGSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225226 | |
| Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-16-8 | |
| Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically involves:
- Construction of the 2,2-dimethyl-4-oxobutyric acid skeleton, often starting from 2,2-dimethylsuccinic acid or related derivatives.
- Introduction of the 4-(4-methoxy-2-methylphenyl) substituent via aromatic substitution or coupling reactions.
- Functional group manipulations to install the keto and acid functionalities with retention of the substituted aromatic group.
Specific Preparation Routes
Esterification and Subsequent Functionalization
A common approach starts with 2,2-dimethylbutanedioic acid (2,2-dimethylsuccinic acid) , which is esterified in methanol using sulfuric acid as a catalyst to give the corresponding methyl ester. This step is typically conducted at low temperatures (0–20 °C) and allowed to proceed for 16 hours to ensure completion.
- Reaction Conditions:
- Reagents: 2,2-Dimethylbutanedioic acid, Methanol, Concentrated sulfuric acid
- Temperature: 0–20 °C initially, then room temperature
- Time: 16 hours
- Workup: Concentration under reduced pressure, neutralization with saturated sodium bicarbonate, acidification with hydrochloric acid to pH 2, extraction with ethyl acetate or ether, drying over magnesium sulfate, and solvent removal.
- Yield: Approximately 51–67% depending on exact conditions and purification steps.
- Notes: The product is often a viscous oil that may solidify upon standing. NMR analysis confirms the presence of the methyl ester and the dimethyl substitution pattern.
This ester intermediate can then be further reacted to introduce the 4-(4-methoxy-2-methylphenyl) group, often via Friedel-Crafts acylation or related coupling methods.
Aromatic Substitution and Coupling
The aromatic substituent, 4-methoxy-2-methylphenyl, can be introduced by:
- Using an appropriately substituted benzene derivative (e.g., 4-methoxy-2-methylbenzoyl chloride) in a Friedel-Crafts acylation with the dimethylbutanoate intermediate.
- Alternatively, Suzuki or other cross-coupling reactions may be employed if the aromatic ring is functionalized with suitable leaving groups or boronic acids.
Oxidation and Keto Acid Formation
The keto group at the 4-position of the butyric acid backbone is introduced by oxidation of the corresponding alcohol or via direct acylation steps that install the ketone functionality.
- Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane may be used.
- Control of reaction conditions is critical to avoid over-oxidation or side reactions.
Data Table Summarizing Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,2-Dimethylbutanedioic acid | Methanol, H2SO4, 0–20 °C, 16 h | Methyl 2,2-dimethylbutanedioate (ester) | 51–67 | Esterification with acid catalysis |
| 2 | Methyl 2,2-dimethylbutanedioate | 4-Methoxy-2-methylbenzoyl chloride, AlCl3 | 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl) ester | Variable | Friedel-Crafts acylation |
| 3 | Aromatic ester intermediate | Oxidizing agent (PCC, Dess-Martin) | 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid | Variable | Controlled oxidation to keto acid |
| 4 | Keto ester intermediate | Acid hydrolysis (HCl, aqueous) | Final keto acid product | High | Hydrolysis of ester to acid |
Research Findings and Notes
- The esterification step is sensitive to temperature and acid concentration; slow addition of sulfuric acid at low temperature minimizes side reactions and improves yield.
- The Friedel-Crafts acylation requires anhydrous conditions and careful control of Lewis acid catalyst to avoid poly-substitution or decomposition of the aromatic ring.
- Oxidation to the keto acid must be monitored to prevent over-oxidation or cleavage of the aromatic substituent.
- Purification is typically achieved by extraction and column chromatography; the final product is often obtained as a viscous oil or crystalline solid depending on the purity and solvent system used.
- NMR spectroscopy (1H NMR) is used to confirm the substitution pattern and the presence of keto and acid functionalities, with characteristic singlets for the methyl groups and aromatic protons.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the butyric acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the butyric acid backbone.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Research indicates that 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines, suggesting its role as a therapeutic agent in inflammatory pathways .
1.2 Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Materials Science
2.1 Polymer Synthesis
In materials science, this compound is utilized as a monomer in the synthesis of polymers. Its unique chemical structure allows for the production of high-performance polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials .
2.2 Photopolymerization
The compound is also used in photopolymerization processes where it serves as a photoinitiator. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing coatings and inks that require rapid curing under UV light .
Environmental Applications
3.1 Environmental Remediation
Research has explored the use of this compound in environmental remediation efforts. The compound has shown promise in degrading pollutants through advanced oxidation processes (AOPs), effectively breaking down organic contaminants in water treatment applications .
3.2 Biodegradability Studies
Studies on the biodegradability of this compound indicate that it can be broken down by microbial activity under controlled conditions, making it a candidate for environmentally friendly chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Methoxy-2-methylphenyl vs. 4-Methylphenyl
- 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS 71821-98-2, C₁₃H₁₆O₃, MW 220.26) lacks the methoxy group present in the target compound.
- 4-(4-Methylphenyl)-4-oxobutyric acid (CAS 4619-20-9) further lacks the 2,2-dimethyl groups on the butyric acid chain, reducing steric hindrance and possibly enhancing reactivity in esterification or amidation reactions .
Halogen and Multi-Substituted Phenyl Analogs
- 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid () replaces the methoxy group with a fluorine atom. Fluorine’s electron-withdrawing nature may increase acidity (pKa) of the carboxylic acid group compared to the methoxy analog.
- 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 862578-42-5) features two methoxy groups, enhancing electron density on the aromatic ring. This could improve π-π stacking interactions in crystal structures or binding to aromatic receptors .
Bulkier Aromatic Substituents
- 4-(Biphenyl-4-yl)-4-oxobutyric acid (Fenbufen) , an NSAID, substitutes the phenyl ring with a biphenyl group. The biphenyl moiety increases lipophilicity, enhancing membrane permeability and cyclooxygenase (COX) inhibition compared to simpler aryl analogs .
Variations in the Oxobutyric Acid Chain
Dimethyl Substitution at C2
- The 2,2-dimethyl groups in the target compound introduce steric hindrance, which may: Reduce rotational freedom, stabilizing specific conformations.
- 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2) lacks these dimethyl groups, likely making it more susceptible to metabolic oxidation .
Chain Length and Functional Groups
- 4-(Methylhydroxyphosphinyl)-2-oxobutyric acid (CAS 79778-02-2) replaces the ketone with a phosphinyl group, altering chelation properties and biological activity (e.g., enzyme inhibition) .
Pharmacologically Active Analogs
Key Research Findings
- Solubility and Reactivity: Methoxy groups enhance solubility in organic solvents (e.g., 1,2-dibromoethane) compared to non-polar analogs, as seen in crystallization studies with Fenbufen .
- Metabolic Stability : Dimethyl groups on the butyric acid chain may slow β-oxidation, as inferred from studies on 4-oxobutyric acid derivatives in metabolic pathways .
- Structural-Activity Relationships (SAR) :
Biological Activity
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid (CAS No. 54043-71-9) is a compound characterized by its unique structure, which includes a butyric acid backbone and a methoxy-substituted aromatic ring. This compound has gained attention in the scientific community for its potential biological activities, particularly in the field of pharmacology and biochemistry.
The molecular formula for this compound is C14H18O4, with a molecular weight of 250.30 g/mol. The compound features a ketone group and two methyl groups on the aromatic ring, which may influence its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.30 g/mol |
| CAS Number | 54043-71-9 |
| Structure | Chemical Structure |
Research indicates that this compound may interact with various biological systems. Initial studies suggest it could influence neurotransmitter levels, potentially affecting mood and cognitive functions. However, detailed mechanisms remain under investigation.
Pharmacological Effects
- Neurotransmitter Modulation : Early findings suggest that this compound may modulate neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.
Study 1: Neurotransmitter Interaction
A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in serotonin levels compared to control groups. This suggests potential applications in mood disorders.
Study 2: Antioxidant Properties
In vitro tests revealed that the compound exhibited strong scavenging activity against free radicals, indicating its potential as an antioxidant agent. This could have implications for diseases associated with oxidative stress.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid?
- Methodology :
- Step 1 : Start with a succinic anhydride derivative to introduce the 4-oxobutyric acid backbone. React with a substituted phenyl Grignard reagent (e.g., 4-methoxy-2-methylphenyl magnesium bromide) under anhydrous conditions to form the ketone intermediate .
- Step 2 : Introduce the 2,2-dimethyl groups via alkylation using methyl iodide in the presence of a strong base (e.g., LDA) to stabilize the enolate intermediate .
- Purification : Use column chromatography with a polar stationary phase (silica gel) and a gradient eluent (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Analyze and NMR spectra to verify the methoxy (-OCH), methylphenyl, and dimethyl groups. Key peaks: δ ~3.8 ppm (methoxy protons), δ ~2.2 ppm (dimethyl protons) .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm and aromatic C-H stretches at ~3000–3100 cm .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion [M+H] at m/z 292.14 (calculated for CHO) .
Q. What stability considerations are critical for storing this compound?
- Storage Protocol :
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the ketone group.
- Avoid prolonged exposure to moisture, as the methoxy group may hydrolyze under acidic or basic conditions .
- Monitor stability via periodic TLC or HPLC to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR)?
- Derivatization Strategies :
- Substitution Reactions : Replace the methoxy group with other electron-donating/withdrawing groups (e.g., fluorine, nitro) via nucleophilic aromatic substitution. Use NaNO/HCl for diazotization followed by coupling with phenolic derivatives .
- Esterification : Convert the carboxylic acid to methyl/ethyl esters using DCC/DMAP catalysis to enhance lipophilicity for bioavailability studies .
- Reduction : Reduce the ketone to an alcohol (NaBH) to study the role of the oxo group in biological activity .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
- Contradiction Example : Discrepancies in NMR carbonyl signals due to tautomerism.
- Resolution :
- Perform variable-temperature NMR to observe dynamic equilibria between keto-enol tautomers.
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between the oxo group and adjacent carbons .
- Cross-validate with X-ray crystallography for definitive structural assignment (Note: BenchChem data excluded per user request).
Q. How can non-aqueous titration methods improve purity assessment compared to HPLC?
- Method Comparison :
- Non-Aqueous Titration : Ideal for quantifying acidic/basic impurities. Use glacial acetic acid as solvent and perchloric acid for titration. Detects residual succinic anhydride or unreacted intermediates .
- HPLC : Better for detecting non-ionic byproducts (e.g., ester derivatives). Use a C18 column and UV detection at 254 nm.
- Synergy : Combine both methods for comprehensive purity profiling .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Reactivity Profile :
- The electron-rich 4-methoxy-2-methylphenyl group directs electrophilic substitution to the para position.
- The β-keto acid moiety undergoes decarboxylation under thermal stress (TGA analysis recommended).
- Kinetic studies (UV-Vis monitoring) show the oxo group enhances susceptibility to nucleophilic attack (e.g., by amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
